Double Bond Positional Isomerism: Terminal C10–C11 Alkene vs. Internal C9–C10 Alkene
The defining structural feature of 6,10-dimethylundec-10-en-2-one (CAS 85136-38-5) is a terminal double bond at the C10–C11 position (SMILES: C(C(=O)C)CCC(CCCC(=C)C)C; InChIKey: CGOWGZULHZMBBC-UHFFFAOYSA-N), as confirmed by computed structural descriptors . In contrast, the predominant commercial isomer 6,10-dimethylundec-9-en-2-one (CAS 4433-36-7) features an internal trisubstituted double bond at C9–C10 (SMILES: CC(CCCC(=O)C)CCC=C(C)C; InChIKey: LGVYUZVANMHKHV-UHFFFAOYSA-N) [1]. The terminal alkene (monosubstituted) vs. internal alkene (trisubstituted) distinction carries significant consequences for chemical reactivity: terminal alkenes generally exhibit higher hydrogenation rates, distinct regioselectivity in electrophilic addition, and different oxidative cleavage products compared to internal alkenes. A synthesis patent (WO2018108606A1) for the related saturated analog 6,10-dimethylundecan-2-one explicitly requires selective hydrogenation of specific double bond isomers, underscoring the industrial relevance of isomer identity [2].
| Evidence Dimension | Double bond position and substitution pattern |
|---|---|
| Target Compound Data | Terminal monosubstituted alkene at C10–C11 (C=CH₂); InChIKey: CGOWGZULHZMBBC-UHFFFAOYSA-N |
| Comparator Or Baseline | Internal trisubstituted alkene at C9–C10 (C=CH(CH₃)₂); CAS 4433-36-7; InChIKey: LGVYUZVANMHKHV-UHFFFAOYSA-N |
| Quantified Difference | Monosubstituted (terminal) vs. trisubstituted (internal) alkene; distinct InChIKey and SMILES strings |
| Conditions | Structural identity confirmed by InChI and SMILES computation (PubChem release 2025.04.14 and ChemBlink database) |
Why This Matters
Terminal vs. internal double bond position determines regiochemical outcomes in hydrogenation, hydroformylation, epoxidation, and electrophilic addition reactions, directly impacting synthetic route design and product purity requirements in industrial intermediate applications.
- [1] PubChem. Tetrahydro-pseudo-ionone (CID 102604) – SMILES: CC(CCCC(=O)C)CCC=C(C)C; InChIKey: LGVYUZVANMHKHV-UHFFFAOYSA-N. CAS 4433-36-7. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/102604 View Source
- [2] DSM IP Assets BV. WO2018108606A1 – Process for the manufacture of 6,10-dimethylundecan-2-one, isophytol, alpha-tocopherol (acetate) and further intermediates thereof. Published 2018-06-21. Available at: https://www.sumobrain.com/patents/wipo/Process-manufacture-610-dimethylundecan-2/WO2018108606A1.html View Source
